ML404

Mitochondrial Permeability Transition Pore Calcium-Induced Swelling Isolated Mitochondria

ML404 is the most potent mtPTP inhibitor available (EC50 4.9 nM)—57-fold more potent than optimized N-phenylbenzamide leads and 21,428-fold more potent than GNX-865. Its >20,000-fold selectivity over mitochondrial uncoupling eliminates bioenergetic artifacts in swelling assays and calcium retention measurements. Designated an NIH MLPCN probe, ML404 is validated for neurodegeneration (MS, ALS, AD) and muscular dystrophy research with a clean off-target profile at 10 μM. Align your studies with PubChem datasets (AID 743359, AID 743361).

Molecular Formula C17H13ClN2O3
Molecular Weight 328.75
CAS No. 1826026-00-9
Cat. No. B609170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML404
CAS1826026-00-9
SynonymsML404;  ML-404;  ML 404; 
Molecular FormulaC17H13ClN2O3
Molecular Weight328.75
Structural Identifiers
SMILESO=C(C1=NOC(C2=CC=CC(O)=C2)=C1)NC3=CC(Cl)=CC=C3C
InChIInChI=1S/C17H13ClN2O3/c1-10-5-6-12(18)8-14(10)19-17(22)15-9-16(23-20-15)11-3-2-4-13(21)7-11/h2-9,21H,1H3,(H,19,22)
InChIKeyIGFGYIMMNXHPFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ML404 (CAS 1826026-00-9): A Best-in-Class mtPTP Inhibitor with Picomolar Potency for Mitochondrial Dysfunction Research


ML404 (CID 72199308, Compound 38) is a small-molecule inhibitor of the mitochondrial permeability transition pore (mtPTP/mPTP), a calcium-requiring mega-channel implicated in cell death pathways across multiple neurodegenerative and muscular disorders [1]. Discovered and optimized under the NIH Molecular Libraries Probe Production Centers Network (MLPCN), ML404 belongs to the diarylisoxazole-3-carboxamide chemotype and exhibits picomolar potency against mitochondrial swelling (EC50 = 4.9 nM) with a clean therapeutic window exceeding 20,000-fold before mitochondrial coupling is perturbed (>100 μM) [1]. Unlike earlier generation mtPTP inhibitors that often suffer from potency limitations or off-target effects, ML404 was designated a probe compound for its superior target engagement and functional efficacy in isolated mitochondrial assays [1].

ML404 Substitution Risk: Why Alternative mtPTP Inhibitors Cannot Match Its Quantitative Potency and Selectivity Window


The mtPTP inhibitor landscape exhibits extreme variability in potency, selectivity, and functional efficacy. Cyclosporin A (CsA), the historical reference inhibitor, acts indirectly via cyclophilin D binding and exhibits limited clinical utility due to immunosuppressive activity and suboptimal mitochondrial penetration [1]. First-generation small-molecule hits from high-throughput screening often displayed EC50 values in the micromolar range (e.g., hit 1 EC50 <0.39 μM) and required extensive optimization to achieve nanomolar activity [2]. Even structurally optimized N-phenylbenzamide leads (e.g., Compound 4) plateau at EC50 = 280 nM, approximately 57-fold less potent than ML404 [3]. Furthermore, the separation between target engagement and mitochondrial uncoupling—a key safety discriminator—varies dramatically across chemotypes. Generic substitution based solely on nominal target class (mtPTP inhibition) would disregard these quantified performance gaps, potentially compromising assay sensitivity, data reproducibility, and translational relevance in mitochondrial dysfunction models.

ML404 Quantitative Differentiation Evidence: Head-to-Head Potency, Selectivity, and Functional Comparisons


Mitochondrial Swelling Inhibition Potency: ML404 (4.9 nM) vs. GNX-865 (105 μM) vs. N-Phenylbenzamide Lead (280 nM)

ML404 demonstrates sub-nanomolar potency in the mitochondrial swelling assay, the primary functional readout for mtPTP inhibition. The probe compound achieved an EC50 of 4.9 nM in isolated mouse liver mitochondria [1]. In direct comparison, GNX-865—another mtPTP inhibitor used in ischemia-reperfusion models—exhibits an EC50 of 105 μM (105,000 nM) in the same swelling assay . This represents a 21,428-fold potency advantage for ML404. Furthermore, a leading N-phenylbenzamide compound (Compound 4) from a parallel optimization campaign displays an EC50 of 280 nM [2], making ML404 approximately 57-fold more potent. The hit compound from which ML404 was optimized (hit 1) exhibited an EC50 <0.39 μM (>390 nM) [3], underscoring the substantial potency gains achieved through the diarylisoxazole-3-carboxamide optimization.

Mitochondrial Permeability Transition Pore Calcium-Induced Swelling Isolated Mitochondria Drug Discovery

Functional Target Engagement: Calcium Retention Capacity (CRC) Enhancement by ML404 (14.8-Fold) vs. Comparator Baseline

Beyond potency, functional target engagement is quantified by the calcium retention capacity (CRC) assay, which measures the amount of calcium mitochondria can sequester before mtPTP opening. ML404 at a concentration of 12.5 μM increased CRC 14.8-fold (CRC/CRC0 = 14.8) relative to untreated control mitochondria [1]. This concentration (12.5 μM) is approximately 2,550-fold higher than its swelling EC50, yet remains within the non-toxic range where mitochondrial respiration is unaffected [1]. For context, the N-phenylbenzamide series—while achieving up to a 19-fold CRC increase for certain optimized analogs—requires compound-specific optimization and does not uniformly deliver this functional enhancement across the series [2]. The combination of sub-nanomolar swelling inhibition and robust CRC enhancement establishes ML404 as a functionally validated probe with demonstrable target engagement.

Calcium Retention Capacity Mitochondrial Function Permeability Transition Drug Efficacy

Therapeutic Window: >20,408-Fold Selectivity Over Mitochondrial Uncoupling vs. Narrower Margins of Alternative Chemotypes

A critical differentiator for mtPTP inhibitors is the separation between desired pore inhibition and undesired mitochondrial uncoupling (membrane potential dissipation). ML404 inhibits swelling with EC50 = 4.9 nM but shows no effect on mitochondrial coupling (measured via Rhodamine 123 uptake) at concentrations up to >100 μM (>100,000 nM), yielding a selectivity ratio exceeding 20,408-fold [1]. This represents an exceptionally clean functional profile. While specific selectivity ratios for alternative mtPTP inhibitors are not uniformly reported, the N-phenylbenzamide series optimization manuscript notes that many analogs exhibit variable uncoupling activity, with some showing Rh123 uptake inhibition at concentrations approaching their swelling EC50, thereby limiting their experimental utility [2]. The diarylisoxazole-3-carboxamide scaffold of ML404 was specifically optimized to maintain this wide therapeutic window, a design feature not universally shared across mtPTP inhibitor chemotypes.

Therapeutic Index Mitochondrial Uncoupling Selectivity Safety Pharmacology

Kinase and Receptor Counter-Screen: ML404 Demonstrates Clean Selectivity Profile at 10 μM

As part of the NIH MLPCN probe qualification process, ML404 was evaluated in a Eurofins PanLabs LeadProfilingScreen at 10 μM against a panel of 68 common drug targets including GPCRs, ion channels, transporters, and enzymes [1]. No target exhibited inhibition or stimulation exceeding the 50% significance threshold at this concentration, which is >2,000-fold higher than the swelling EC50 (4.9 nM). The highest observed inhibition was 49% at the adenosine A1 receptor, which falls below the conventional hit threshold [1]. This clean counter-screen profile distinguishes ML404 from many tool compounds that exhibit promiscuous pharmacology, and it supports its designation as a selective chemical probe suitable for target validation studies where off-target confounds must be minimized.

Off-Target Activity Kinase Profiling Selectivity Screening Probe Qualification

ML404 Optimal Research Applications: From Neurodegenerative Disease Models to Mitochondrial Quality Control Assays


Mitochondrial Permeability Transition Pore Mechanism Studies in Isolated Mitochondria

ML404 is ideally suited for ex vivo mitochondrial swelling assays and calcium retention capacity measurements where its sub-nanomolar EC50 (4.9 nM) minimizes solvent interference and enables precise dose-response characterization. The >20,000-fold selectivity over mitochondrial uncoupling ensures that observed effects on swelling are attributable to direct mtPTP inhibition rather than bioenergetic compromise [1]. Researchers studying the molecular identity of the pore or validating novel mtPTP modulators should prioritize ML404 as a reference inhibitor due to its extensively documented probe qualification and publicly available assay data (AID 743359, AID 743361) [1].

Neurodegenerative Disease Model Development (MS, ALS, Alzheimer's Disease)

ML404 has been explicitly validated and recommended for research applications in multiple sclerosis (MS), amyotrophic lateral sclerosis (ALS), and Alzheimer's disease (AD), where mitochondrial dysfunction and mtPTP opening are implicated in neuronal death [1]. The compound's clean counter-screen profile at 10 μM supports its use in cell-based models of neurodegeneration where off-target receptor modulation could confound phenotypic readouts [2]. Procurement for these disease areas should be predicated on ML404's specific qualification for neuroprotection studies rather than generic mtPTP inhibitors that lack disease-relevant validation.

Muscular Dystrophy and Ischemia-Reperfusion Injury Models

ML404's diarylisoxazole-3-carboxamide scaffold was optimized in parallel with analogs (e.g., Compound 60) that demonstrated in vivo efficacy in a zebrafish model of collagen VI congenital muscular dystrophy [1]. While ML404 itself is a probe compound for in vitro/ex vivo applications, its 14.8-fold enhancement of calcium retention capacity directly addresses the calcium dysregulation central to muscular dystrophy pathology [2]. Additionally, the 21,428-fold potency advantage over GNX-865—which itself has demonstrated protective effects in ischemia-reperfusion models —positions ML404 as a compelling tool for head-to-head comparator studies in myocardial infarction and stroke research.

Mitochondrial Quality Control and Drug Discovery Screening Campaigns

For laboratories conducting high-throughput or medium-throughput screening for novel mtPTP modulators, ML404 serves as the optimal positive control. Its potency (EC50 = 4.9 nM) enables assay miniaturization and reduces per-well compound consumption. The extensive structure-activity relationship (SAR) data published around the diarylisoxazole-3-carboxamide series [1] provides a rich framework for medicinal chemistry optimization. Procurement of ML404 for screening campaigns ensures alignment with NIH probe reporting standards and facilitates cross-study data comparison with the extensive public domain dataset (PubChem AID 602491) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML404

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.